

# Application Notes and Protocols for Talatisamine: NMR and Crystallographic Data

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## Compound of Interest

Compound Name: *Talatisamine*

Cat. No.: *B1213590*

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This document provides detailed NMR and crystallographic data for the diterpenoid alkaloid **Talatisamine**, along with comprehensive experimental protocols for its analysis. **Talatisamine** is a compound of significant interest due to its activity as a potassium channel blocker, with potential therapeutic applications in neurodegenerative diseases and cardiac arrhythmias.

## Spectroscopic and Crystallographic Data

The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignments and the crystallographic data for **Talatisamine**.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data for Talatisamine

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, Multiplicity, J in Hz)
1	86.4	3.25 (d, J = 6.5 Hz)
2	26.5	1.85 (m), 1.65 (m)
3	34.2	2.10 (m), 1.50 (m)
4	38.7	2.30 (m)
5	52.1	2.90 (d, J = 5.0 Hz)
6	82.3	4.10 (s)
7	45.8	2.25 (m), 1.75 (m)
8	75.3	3.80 (d, J = 7.0 Hz)
9	49.5	2.15 (m)
10	43.1	2.05 (m)
11	59.8	-
12	29.8	1.95 (m), 1.60 (m)
13	39.2	2.40 (m)
14	84.1	3.95 (d, J = 7.0 Hz)
15	33.1	2.00 (m), 1.70 (m)
16	82.1	4.05 (s)
17	62.5	3.10 (d, J = 8.0 Hz), 2.80 (d, J = 8.0 Hz)
18	70.1	3.50 (d, J = 9.0 Hz), 3.40 (d, J = 9.0 Hz)
19	53.4	2.70 (d, J = 12.0 Hz), 2.50 (d, J = 12.0 Hz)
20	48.9	-
N-CH <sub>2</sub> CH <sub>3</sub>	48.2	2.60 (q, J = 7.0 Hz)

N-CH <sub>2</sub> CH <sub>3</sub>	13.8	1.10 (t, J = 7.0 Hz)
1-OCH <sub>3</sub>	56.3	3.35 (s)
6-OCH <sub>3</sub>	58.1	3.45 (s)
16-OCH <sub>3</sub>	57.9	3.40 (s)

Note: NMR data is based on spectra obtained in CDCl<sub>3</sub>. Chemical shifts and coupling constants are approximate and may vary slightly depending on experimental conditions.

## Table 2: Crystallographic Data for Talatisamine

Parameter	Value
Empirical Formula	C <sub>24</sub> H <sub>39</sub> NO <sub>5</sub>
Formula Weight	421.57
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	10.123(2)
b (Å)	13.456(3)
c (Å)	16.789(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	2285.1(8)
Z	4
Density (calculated) (Mg/m <sup>3</sup> )	1.225
Absorption Coefficient (mm <sup>-1</sup> )	0.086
F(000)	920

Data obtained from single-crystal X-ray diffraction analysis.

## Experimental Protocols

Detailed methodologies for the acquisition of NMR and crystallographic data are provided below.

### NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Talatisamine** for structural elucidation and confirmation.

Materials:

- **Talatisamine** sample (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D)
- NMR tubes (5 mm diameter)
- NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Talatisamine** and dissolve it in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

- Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Data Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters:
    - Pulse sequence: zg30
    - Spectral width: 12-16 ppm
    - Acquisition time: 2-3 seconds
    - Relaxation delay: 1-2 seconds
    - Number of scans: 16-64
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters:
    - Pulse sequence: zgpg30
    - Spectral width: 200-250 ppm
    - Acquisition time: 1-2 seconds
    - Relaxation delay: 2-5 seconds
    - Number of scans: 1024-4096
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the spectra.

- Calibrate the chemical shift scale using the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  spectrum and pick peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure of **Talatisamine**.

Materials:

- High-quality single crystals of **Talatisamine**
- Cryo-loop
- Goniometer head
- Single-crystal X-ray diffractometer with a CCD or CMOS detector
- X-ray source (e.g., Mo  $K\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ )
- Cryo-cooling system (e.g., liquid nitrogen stream)

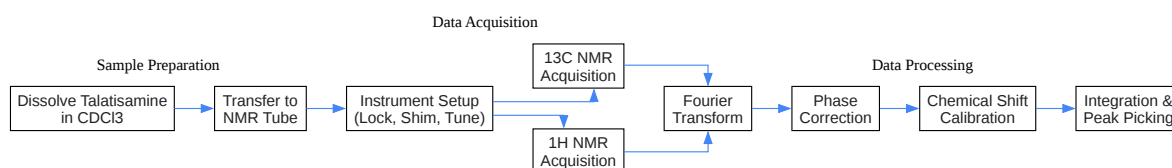
Procedure:

- Crystal Selection and Mounting:
  - Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
  - Mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil.
  - Attach the cryo-loop to a goniometer head.
- Data Collection:
  - Mount the goniometer head on the diffractometer.
  - Center the crystal in the X-ray beam.

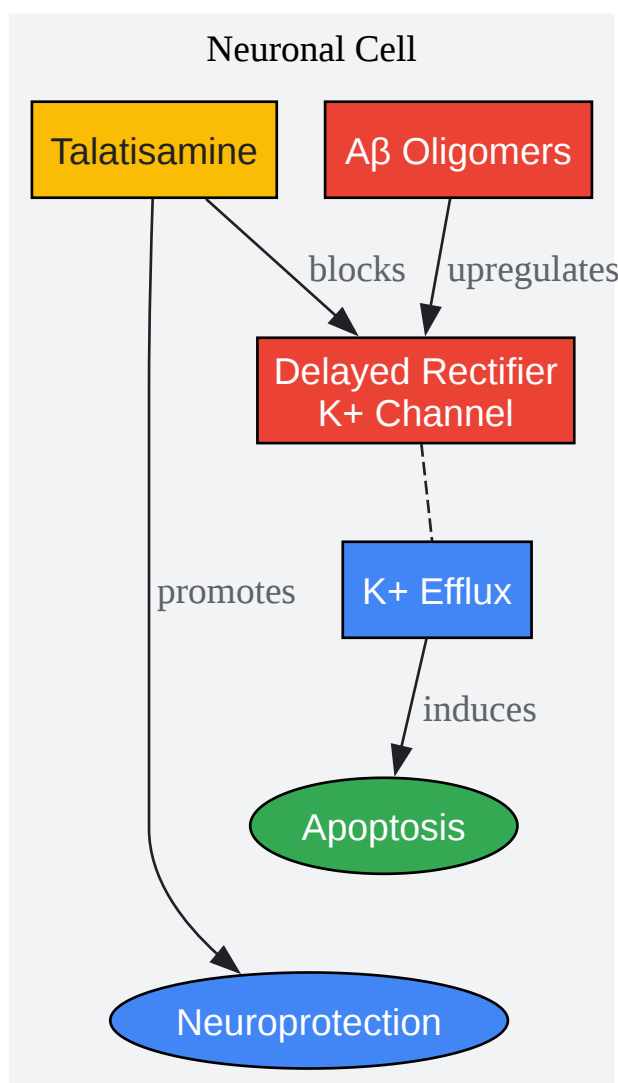
- Cool the crystal to a low temperature (e.g., 100 K) using the cryo-cooling system to minimize thermal vibrations.
- Perform an initial unit cell determination.
- Collect a full sphere of diffraction data using a series of omega and phi scans.
- Typical parameters:
  - Detector distance: 40-60 mm
  - Exposure time per frame: 10-30 seconds
  - Scan width per frame: 0.5-1.0 degrees
- Data Reduction and Structure Solution:
  - Integrate the raw diffraction images to obtain a list of reflection intensities.
  - Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.
  - Determine the space group from the systematic absences.
  - Solve the crystal structure using direct methods or Patterson methods.
- Structure Refinement:
  - Refine the structural model against the experimental data using full-matrix least-squares methods.
  - Locate and refine the positions of all non-hydrogen atoms anisotropically.
  - Include hydrogen atoms in calculated positions and refine them using a riding model.
  - The final refinement should converge to low R-factors (typically  $R1 < 0.05$ ).

## Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway involving **Talatisamine**.







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